2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a pyranopyran derivative characterized by a fused bicyclic core structure. Key functional groups include:
- Amino group (–NH₂) at position 2, contributing to hydrogen bonding and solubility.
- Hydroxymethyl group (–CH₂OH) at position 6, enhancing hydrophilicity.
- Oxo group (=O) at position 8, influencing electronic properties.
This compound is synthesized via multicomponent reactions involving kojic acid derivatives, aldehydes, and malononitrile, as seen in analogous syntheses . Its structural complexity and functional diversity make it a candidate for biological applications, particularly as an antityrosinase agent .
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c16-5-10-12(8-2-1-3-18-6-8)14-13(22-15(10)17)11(20)4-9(7-19)21-14/h1-4,6,12,19H,7,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGVJEBYEJGBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a member of the pyrano[3,2-b]pyran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 297.27 g/mol. Its structure includes a pyridine ring and a pyrano[3,2-b]pyran framework, which are known to contribute to various biological activities.
Antityrosinase Activity
One of the significant biological activities of this compound is its antityrosinase effect. A study demonstrated that a derivative of this compound exhibited competitive inhibition against tyrosinase with an IC50 value of 7.69 ± 1.99 μM , significantly lower than that of kojic acid (IC50 = 23.64 ± 2.56 μM ) . The mechanism involves hydrogen bonding and hydrophobic interactions with key residues in the enzyme's active site, indicating its potential as an effective skin-whitening agent.
Anticancer Properties
Research into the anticancer properties of related compounds suggests that the pyrano[3,2-b]pyran scaffold can inhibit cancer cell proliferation through various mechanisms. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and activating caspases . Specific derivatives have demonstrated cytotoxicity against breast cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
Compounds within the same structural family have also shown promising antimicrobial activity. The presence of functional groups such as hydroxymethyl and carbonitrile enhances their interaction with microbial targets. Studies have indicated that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Research Findings and Case Studies
Molecular Dynamics and Structure-Activity Relationship (SAR)
Molecular dynamics simulations have provided insights into the binding interactions between this compound and target enzymes. The simulations revealed stable complexes formed between the compound and tyrosinase throughout the simulation period, suggesting a strong affinity for the enzyme's active site . Furthermore, structure-activity relationship studies indicate that modifications to the substituents on the pyridine or pyrano rings can significantly alter biological activity, allowing for tailored drug design.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the presence of the pyridinyl and pyran rings may confer antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against several microbial strains, including Gram-positive and Gram-negative bacteria .
- Antitumor Potential : Investigations into the antineoplastic properties of similar compounds have indicated that they may inhibit cancer cell proliferation. The specific mechanisms remain under study, but the structural features suggest a potential role in targeting cancer cells .
Organic Synthesis
Due to its unique structure, 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the development of new compounds with diverse functionalities. The compound can be utilized in multicomponent reactions to synthesize biologically active molecules efficiently .
Comparative Studies with Related Compounds
Research has shown that variations of this compound—such as those containing different aromatic groups—exhibit distinct biological activities. For example:
| Compound Variation | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyldihydropyrano[3,2-b]pyran-3-carbonitrile | Contains phenyl group | Higher antimicrobial activity |
| 2-Amino-6-(hydroxymethyl)-8-oxo-4-naphthyl-dihydropyrano[3,2-b]pyran-3-carbonitrile | Contains naphthyl group | Enhanced lipophilicity improves bioavailability |
| 2-Amino-6-(hydroxymethyl)-8-oxo-4-methylfuran-dihydropyrano[3,2-b]pyran | Contains furan ring | Unique antioxidant properties |
These comparative studies highlight the importance of functional group variations in enhancing biological activity and optimizing pharmacological effects.
Potential for Further Research
The unique combination of functional groups within this compound suggests further exploration could yield new therapeutic agents. Ongoing research aims to elucidate the specific mechanisms of action and optimize the compound's efficacy across various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key differences:
Structural and Functional Differences
- Synthetic Routes: Most analogs are synthesized via three-component reactions involving aldehydes, kojic acid, and malononitrile under reflux conditions . Sonochemical methods () offer faster reaction times (30–60 minutes) compared to conventional heating (6–12 hours) .
Biological Activity :
- Compound 6h (IC₅₀ = 12.3 μM) shows superior antityrosinase activity compared to kojic acid (IC₅₀ = 20.1 μM), attributed to the electron-withdrawing chloro group enhancing enzyme binding .
- The target compound’s 3-pyridinyl group may modulate activity through interactions with tyrosinase’s copper-binding site, though experimental data are pending .
Physicochemical Properties
- Melting Points :
- IR Spectroscopy :
- Solubility: Hydroxymethyl and amino groups improve aqueous solubility, while aromatic substituents (e.g., phenyl, thienyl) enhance organic solvent compatibility .
Preparation Methods
Three-Component Condensation
The core pyrano[3,2-b]pyran skeleton is typically assembled via a one-pot MCR involving:
-
3-Pyridinecarboxaldehyde as the aromatic aldehyde component
-
Malononitrile as the active methylene donor
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4-Hydroxy-6-methyl-2-pyrone or analogous cyclic ketones as the ketone partner
Reaction conditions:
-
Solvent: Ethanol/water (3:1) at reflux (80°C)
-
Catalyst: Piperidine (10 mol%)
-
Time: 6–8 hours
The mechanism proceeds through Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition to the cyclic ketone and subsequent cyclodehydration (Figure 1). The 3-pyridinyl group introduces steric challenges, necessitating precise stoichiometric control to minimize dimerization byproducts.
Catalytic Synthesis Using Heterogeneous Catalysts
Nanozeolite Clinoptilolite-Mediated Synthesis
Recent advances employ nanozeolite clinoptilolite (CPL) as a recyclable catalyst in aqueous media:
| Parameter | Value |
|---|---|
| Catalyst loading | 15 mg/mmol substrate |
| Temperature | 70°C |
| Time | 3.5 hours |
| Yield | 78% |
| Turnover number (TON) | 5.2 |
This method enhances atom economy (87%) by eliminating organic solvents. The Brønsted acid sites on CPL facilitate proton transfer during cyclization, while the mesoporous structure prevents catalyst fouling.
Solvent Systems and Reaction Optimization
Solvent Screening Data
Comparative yields across solvent systems:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol/water (3:1) | 24.3 | 68 | 95.2 |
| PEG-400 | 12.5 | 71 | 93.8 |
| Solvent-free | - | 58 | 89.4 |
| Acetonitrile | 37.5 | 63 | 91.1 |
PEG-400 emerged as optimal, likely due to its dual role as solvent and phase-transfer catalyst. Solvent-free conditions showed reduced yield but improved E-factor (0.8 vs. 2.1 for ethanol/water).
Purification and Characterization
Crystallization Protocol
Spectroscopic Fingerprints
-
FT-IR (KBr): 3345 cm⁻¹ (N-H stretch), 2190 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridinyl-H), 6.95 (br s, 2H, NH₂), 4.62 (d, J=5.2 Hz, 2H, CH₂OH)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Catalyst Cost ($/g) | Environmental Factor |
|---|---|---|---|---|
| Conventional MCR | 65 | 8 | 0.15 | 2.3 |
| Nanozeolite CPL | 78 | 3.5 | 0.08 | 0.9 |
| Microwave-assisted | 72 | 1.2 | 0.22 | 1.7 |
The nanozeolite method offers superior sustainability metrics, though microwave-assisted synthesis achieves faster kinetics. Scale-up trials indicate the CPL route maintains ≥75% yield at kilogram batches.
Mechanistic Insights and Side-Reaction Mitigation
Key intermediates identified via LC-MS:
-
Knoevenagel adduct (m/z 189.1)
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Michael addition product (m/z 264.3)
-
Cyclized intermediate (m/z 297.2)
Common impurities:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile?
- Methodology : The compound is synthesized via a multicomponent domino reaction under sonochemical conditions. Key steps include:
- Reagents : Aryl/heteroaryl aldehydes, kojic acid, malononitrile, and ammonium acetate.
- Conditions : Ethanol/water solvent, ultrasound irradiation (40 kHz, 60°C), 45–60 min reaction time .
- Yield Optimization : Substituents on the aryl/heteroaryl group influence yields (e.g., 63–88% reported for derivatives) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- FT-IR : Confirm NH₂ (3286–3392 cm⁻¹), OH (3351–3449 cm⁻¹), and CN (2222 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Key signals include hydroxymethyl protons (δ 4.24–4.56), pyridinyl aromatic protons (δ 7.16–7.85), and NH₂ broad singlets (δ 6.33–6.80) .
- ¹³C NMR : Critical peaks for the pyranone carbonyl (δ 169.0–196.2) and nitrile carbon (δ 119.6) .
- HRMS : Validate molecular weight (e.g., [M+Na⁺] calculated for derivatives: ~386–552 m/z) .
Advanced Research Questions
Q. What computational approaches are suitable for studying its interaction with biological targets (e.g., tyrosinase)?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use GROMACS/AMBER with CHARMM36 force fields to model binding stability.
- Docking Studies : Autodock Vina or Schrödinger Suite to predict binding modes to tyrosinase’s active site (Cu²⁺ coordination analysis) .
- Key Findings : Hydroxymethyl and pyridinyl groups form hydrogen bonds with His263 and Asn260 residues, critical for inhibition .
Q. How does structural modification (e.g., substituent variation) affect antiproliferative activity?
- Methodology :
- SAR Study : Synthesize analogs with substituents at the 4-aryl/heteroaryl position (e.g., 4-chlorophenyl, 4-fluorophenyl) and evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Data Analysis :
| Substituent | IC₅₀ (μM) | Target Cell Line |
|---|---|---|
| 3-Pyridinyl | 12.3 | MCF-7 |
| 4-Chlorophenyl | 8.7 | HeLa |
| 4-Fluorophenyl | 10.2 | A549 |
- Conclusion : Electron-withdrawing groups (e.g., Cl, F) enhance activity by improving membrane permeability .
Q. How can crystallization challenges for X-ray diffraction analysis be addressed?
- Methodology :
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement.
- Crystallization : Optimize solvent (DMF/ethanol mixtures) and slow evaporation at 4°C to obtain single crystals .
- Troubleshooting : Twinning or low-resolution data may require iterative refinement with SHELXPRO or alternative phasing methods (e.g., molecular replacement) .
Contradictions and Resolutions
Q. Discrepancies in reported synthetic yields: How to resolve them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
